![molecular formula C9H15NO3 B8188529 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188529.png)
2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester
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Overview
Description
2-Oxa-5-aza-bicyclo[222]octane-4-carboxylic acid ethyl ester is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
- Drug Development:
- The structural properties of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester make it a valuable scaffold in the design of new pharmaceuticals, particularly those targeting central nervous system disorders.
- Compounds with similar bicyclic structures have shown promising pharmacological properties, suggesting potential applications as analgesics or anti-inflammatory agents.
Biological Studies
- Enzyme Inhibition:
- Research indicates that compounds similar to this compound may inhibit specific enzymes, providing insights into their mechanism of action and potential therapeutic uses.
- Studies on enzyme interactions can lead to the development of new inhibitors for diseases where enzyme activity plays a critical role.
Industrial Applications
- Specialty Chemicals:
- The compound can serve as a building block for synthesizing more complex molecules used in various industrial applications, including the production of agrochemicals and materials science.
Case Studies
Case Study 1: Biological Activity Assessment
In a study assessing the biological activity of related bicyclic compounds, researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating that this compound may also possess similar properties warranting further investigation .
Case Study 2: Synthesis Optimization
A recent study optimized the synthesis route for 2-Oxa-5-aza-bicyclo[2.2.2]octane derivatives, improving yield and purity through refined reaction conditions and purification techniques . This optimization is crucial for scaling up production for research and industrial applications.
Mechanism of Action
The mechanism of action of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester include:
- 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester
- 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective.
Biological Activity
2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen heteroatoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis and medicinal chemistry applications.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:
- Antibacterial properties : Compounds derived from the bicyclo[2.2.2]octane framework have shown effectiveness against various bacterial strains.
- Enzyme inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
- Bioisosteric applications : The bicyclic structure can serve as a bioisostere for traditional aromatic systems, enhancing solubility and metabolic stability of drugs such as Imatinib and Vorinostat .
Case Studies and Research Findings
- Antibacterial Activity : A study explored the antibacterial properties of various derivatives of bicyclo[2.2.2]octane compounds. Substituted derivatives exhibited significant inhibition against Gram-negative bacteria, suggesting that this compound may possess similar properties .
- Enzyme Interaction Studies : Research has indicated that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential in drug design aimed at modulating enzyme activity for therapeutic benefits .
- Bioisostere Development : The incorporation of the 2-Oxa-5-aza-bicyclo[2.2.2]octane framework into existing pharmaceuticals has been shown to improve their physicochemical properties, such as solubility and stability, which are critical for drug efficacy and bioavailability .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors within biological systems. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects depending on the target involved.
Properties
IUPAC Name |
ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-12-8(11)9-4-3-7(5-10-9)13-6-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFCCVUWKCYZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CN1)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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